methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride
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Overview
Description
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzoate moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(pyrrolidin-2-yl)benzoate: This compound has a similar structure but with the pyrrolidine ring attached at a different position.
Ethyl 4-(pyrrolidin-3-yl)benzoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 4-(piperidin-3-yl)benzoate: This compound has a piperidine ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1203683-93-5 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-pyrrolidin-3-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H |
InChI Key |
DLPDERQRONOKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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